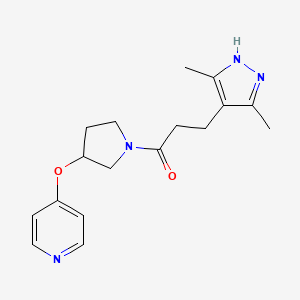

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-12-16(13(2)20-19-12)3-4-17(22)21-10-7-15(11-21)23-14-5-8-18-9-6-14/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERIYMZTOSZNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is , with a complex structure that includes a pyrazole ring, a pyridine moiety, and a pyrrolidine derivative. The detailed structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyrrolidine rings, followed by coupling reactions to form the final product. The synthetic route often requires careful optimization to achieve high yields and purity.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one exhibit significant antiviral properties. For instance, a series of pyrazine derivatives were identified as potent inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 130 nM, highlighting the potential for development against flavivirus infections .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the substituents on the pyrazole and pyridine rings can significantly influence biological activity. For example:

- Compounds with specific substituents on the pyridine ring demonstrated enhanced inhibitory potency against viral targets.

- The introduction of alkyl groups at certain positions on the pyrazole ring also affected the compound's efficacy .

Data Table: Biological Activity Overview

| Compound Name | IC50 (μM) | Target | Notes |

|---|---|---|---|

| Compound 47 | 0.200 | ZVpro | Most potent inhibitor identified |

| Compound 12 | 0.620 | ZVpro | Comparable activity to other derivatives |

| Compound 28 | 0.320 | ZVpro | Increased potency with pyridine substitution |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Zika Virus Inhibition : In vitro studies demonstrated that derivatives of this compound effectively inhibited Zika virus replication in cell cultures, suggesting its potential as an antiviral agent .

- Cellular Assays : Compounds were tested in various cellular assays to assess their cytotoxicity and selectivity towards viral targets. Results indicated low toxicity levels at effective concentrations .

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds containing pyrazole and pyridine structures exhibit a range of biological activities, including:

- Anticancer Activity: Pyrazolo[3,4-b]pyridines have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth . The structural features of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one may enhance its efficacy against various cancer types.

- Anti-inflammatory Properties: Similar compounds have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar pyrazolo compounds on human cancer cell lines. Results indicated that derivatives with substituted pyridine rings significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Research on pyrazole derivatives demonstrated their ability to reduce pro-inflammatory cytokines in animal models of arthritis. The compound's structural components were linked to its potency in modulating immune responses .

Q & A

Basic: What are the standard synthetic routes for preparing pyrazole-pyrrolidinone hybrids like this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Heterocyclic coupling : Reacting 3,5-dimethyl-1H-pyrazole derivatives with activated pyrrolidinone intermediates under nucleophilic substitution or condensation conditions. For example, describes using dichloromethane as a solvent and triethylamine as a base for coupling reactions involving pyrazole sulfonyl groups and pyrrole intermediates .

- Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) is commonly used to isolate intermediates, followed by recrystallization from solvents like 2-propanol or methanol .

- Key challenges : Controlling regioselectivity in pyrazole functionalization and avoiding side reactions during pyrrolidinone ring formation.

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of similar pyrazole derivatives?

Answer:

Optimization strategies include:

- Temperature control : highlights refluxing in xylene for 25–30 hours to achieve complete cyclization while minimizing decomposition. Low-temperature conditions (–20°C) are recommended for sensitive intermediates to prevent side reactions .

- Catalyst selection : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance reaction rates, as seen in for dihydropyrazole-thiazolidinone syntheses .

- pH monitoring : Adjusting pH during workup (e.g., using 5% NaOH) to precipitate impurities, as described in .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and pyrrolidinone rings.

- FT-IR : For identifying carbonyl (C=O) and ether (C-O-C) functional groups.

- Crystallography :

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Disorder modeling : Use SHELXL’s PART instruction to model disordered atoms, applying constraints to occupancy and thermal parameters .

- Twinning detection : Employ the CCP4 program CELL_NOW to identify twin laws. For high-resolution data, SHELXL’s TWIN/BASF commands can refine twinned structures .

- Validation tools : Check for consistency using PLATON (e.g., ADDSYM) to detect missed symmetry or overfitting .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Kinase inhibition assays : Measure IC₅₀ values against targets like EGFR, VEGFR, or FGFR using fluorescence polarization (FP) or ADP-Glo™ kits, as shown in for pyrazolo-pyrimidine derivatives .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity .

Advanced: How can researchers address discrepancies in biological activity data across different assays?

Answer:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends.

- Off-target profiling : Use panels like Eurofins’ SelectScreen to rule out non-specific binding. ’s kinase selectivity table (EGFR IC₅₀ = 13.47 µM vs. FGFR IC₅₀ = 5.18 µM) exemplifies target-specific analysis .

- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance, as in ’s randomized block design for agricultural compounds .

Basic: What computational tools predict the environmental fate of this compound?

Answer:

- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential using QSAR models.

- SPARC : Predicts hydrolysis rates and pKa values for stability assessment. ’s INCHEMBIOL project outlines methodologies for tracking abiotic/biotic transformations .

Advanced: How can molecular docking studies elucidate this compound’s binding mode with kinase targets?

Answer:

- Protein preparation : Use AutoDockTools to add hydrogens and optimize protonation states of the kinase active site (e.g., PDB ID 1M17 for EGFR).

- Docking parameters : Apply Lamarckian genetic algorithms in AutoDock Vina with a grid box covering the ATP-binding pocket.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ data (e.g., ’s EGFR IC₅₀ = 13.47 µM) to validate poses .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles, as recommended in for structurally related pyrrolidinones .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced: How can long-term stability studies be designed for this compound under varying storage conditions?

Answer:

- ICH Guidelines : Follow Q1A(R2) protocols storing samples at 25°C/60% RH, 40°C/75% RH, and light exposure (e.g., 1.2 million lux-hours).

- Analytical monitoring : Use HPLC-PDA every 3–6 months to track degradation products. ’s INCHEMBIOL framework provides a template for environmental stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.